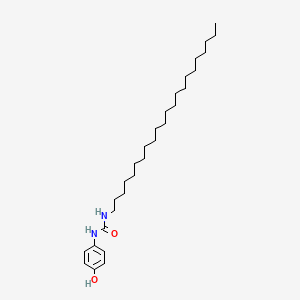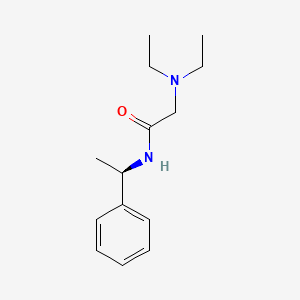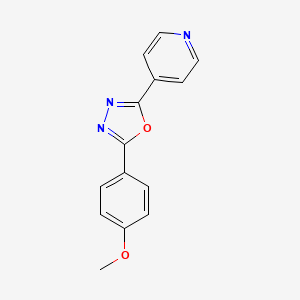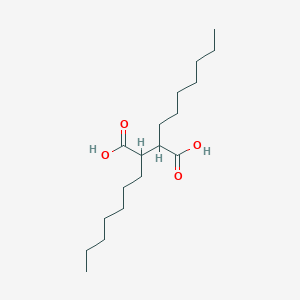
N-Docosyl-N'-(4-hydroxyphenyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Docosyl-N’-(4-hydroxyphenyl)urea is a chemical compound with the molecular formula C29H52N2O2 It is characterized by the presence of a long alkyl chain (docosyl group) and a phenolic group attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Docosyl-N’-(4-hydroxyphenyl)urea typically involves the reaction of docosylamine with 4-hydroxyphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Docosylamine+4-Hydroxyphenyl isocyanate→N-Docosyl-N’-(4-hydroxyphenyl)urea
The reaction is usually conducted in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-25°C. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of N-Docosyl-N’-(4-hydroxyphenyl)urea may involve similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
N-Docosyl-N’-(4-hydroxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The urea moiety can be reduced to form corresponding amines.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Alkylated or acylated phenolic derivatives.
Applications De Recherche Scientifique
N-Docosyl-N’-(4-hydroxyphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and polymers.
Mécanisme D'action
The mechanism of action of N-Docosyl-N’-(4-hydroxyphenyl)urea involves its interaction with specific molecular targets and pathways. The phenolic group can interact with enzymes and receptors, modulating their activity. The long alkyl chain may facilitate membrane interactions, enhancing the compound’s bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Docosyl-N’-(4-methoxyphenyl)urea: Similar structure but with a methoxy group instead of a hydroxyl group.
N-Docosyl-N’-(4-chlorophenyl)urea: Contains a chlorine atom in place of the hydroxyl group.
N-Docosyl-N’-(4-nitrophenyl)urea: Features a nitro group instead of a hydroxyl group.
Uniqueness
N-Docosyl-N’-(4-hydroxyphenyl)urea is unique due to the presence of the hydroxyl group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to undergo various chemical transformations and its potential bioactivity make it a valuable molecule for research and industrial applications.
Propriétés
Numéro CAS |
928653-47-8 |
|---|---|
Formule moléculaire |
C29H52N2O2 |
Poids moléculaire |
460.7 g/mol |
Nom IUPAC |
1-docosyl-3-(4-hydroxyphenyl)urea |
InChI |
InChI=1S/C29H52N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-26-30-29(33)31-27-22-24-28(32)25-23-27/h22-25,32H,2-21,26H2,1H3,(H2,30,31,33) |
Clé InChI |
MJRTYDLARNVJLI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2,6-Dichlorophenyl)methyl]-1,2-dimethylpyridin-4(1H)-one](/img/structure/B14174418.png)
![3H-Imidazo[1,2-a]purine, 3-methyl-9-(1-pyrrolidinyl)-](/img/structure/B14174426.png)
![2-(Benzyl{[(2R,3R)-3-phenyloxiran-2-yl]methyl}amino)ethan-1-ol](/img/structure/B14174427.png)


![([1,1'-Biphenyl]-4-yl)(4,9-dihydro-3H-beta-carbolin-1-yl)methanone](/img/structure/B14174446.png)

![pentacyclo[8.2.1.14,7.02,9.03,8]tetradeca-5,11-diene](/img/structure/B14174459.png)
![3-{4-[2-(4-Methoxyphenyl)ethyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14174474.png)
![1H-Pyrrolo[2,3-b]pyridine, 3-cyclobutyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14174482.png)
![2-Phenyltetrahydrocyclopenta[1,3,2]dioxaborole](/img/structure/B14174489.png)
![4-({[Tris(2-methyl-2-phenylpropyl)stannyl]oxy}carbonyl)aniline](/img/structure/B14174498.png)


